4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide
CAS No.: 107047-27-8
Cat. No.: VC20741212
Molecular Formula: C40H50N8O3S
Molecular Weight: 722.9 g/mol
* For research use only. Not for human or veterinary use.
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide - 107047-27-8](/images/no_structure.jpg)
CAS No. | 107047-27-8 |
---|---|
Molecular Formula | C40H50N8O3S |
Molecular Weight | 722.9 g/mol |
IUPAC Name | 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide |
Standard InChI | InChI=1S/C40H50N8O3S/c1-7-39(3,4)28-18-23-33(32(27-28)40(5,6)8-2)51-26-14-17-34(49)41-29-19-21-31(22-20-29)47-37(50)35(36(43-47)46-24-12-13-25-46)52-38-42-44-45-48(38)30-15-10-9-11-16-30/h9-11,15-16,18-23,27,35H,7-8,12-14,17,24-26H2,1-6H3,(H,41,49) |
Standard InChI Key | LTSDWZTVMYZZLM-UHFFFAOYSA-N |
SMILES | CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3C(=O)C(C(=N3)N4CCCC4)SC5=NN=NN5C6=CC=CC=C6)C(C)(C)CC |
Canonical SMILES | CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3C(=O)C(C(=N3)N4CCCC4)SC5=NN=NN5C6=CC=CC=C6)C(C)(C)CC |
Chemical Identity and Nomenclature
Basic Identification
The compound 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide appears in chemical databases under multiple nomenclature variations and registry numbers. This reflects both the complexity of systematic naming for such intricate molecules and possible inconsistencies in chemical registration systems. The compound belongs to the chemical class of substituted butanamides, featuring specialized functional groups that suggest potential for specific molecular interactions .
Registry Numbers and Alternative Names
The available data reveals multiple identifiers for this compound, which are summarized in the following table:
Identifier Type | Value | Source |
---|---|---|
CAS Number | 30818-18-9 | |
Alternative CAS Number | 107047-27-8 | |
EINECS | 250-348-4 | |
PubChem CID | 162991 | |
PubChem Compound ID | 3620078 | |
DTXSID | 20866963 |
The compound is also known by several alternative names, including:
-
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide
-
2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-(4,5-dihydro-5-oxo-4-((1-phenyl-1H-tetrazol-5-yl)thio)-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl)phenyl)butanamide
-
Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-
The naming discrepancies primarily concern position numbering (2- versus 4-) and terminology for describing structural features (e.g., "thio" versus "sulfanyl," "1,1-dimethylpropyl" versus "2-methylbutan-2-yl") .
Structural Characteristics
Molecular Formula and Weight
The compound has a well-defined molecular formula and weight consistently reported across multiple sources:
The molecular formula indicates a complex organic structure containing carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, with nitrogen atoms being particularly abundant, suggesting the presence of multiple nitrogen-containing functional groups .
Structural Components and Features
This compound contains several key structural elements that define its chemical identity:
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A 2,4-bis(2-methylbutan-2-yl)phenoxy group, which serves as a bulky, lipophilic anchor
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A butanamide linker connecting the phenoxy group to the rest of the molecule
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A pyrazole ring substituted with a pyrrolidine group, providing a heterocyclic core
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A tetrazole ring with a phenyl substituent, adding another aromatic component
These structural elements create a molecule with multiple potential binding sites and functional groups that could interact with biological targets or serve as a specialized chemical reagent.
Chemical Representation
The structure can be represented through various chemical notations:
Physicochemical Properties
Physical Properties
The available data provides limited information about the physical properties of this compound, as summarized in the following table:
Property | Value | Source |
---|---|---|
Density | 1.24 g/cm³ | |
Boiling Point | Not Available | |
Melting Point | Not Available | |
Flash Point | Not Available | |
Index of Refraction | 1.642 |
Chemical and Molecular Properties
Additional molecular properties provide insight into the compound's potential behavior in different environments:
Property | Value | Source |
---|---|---|
LogP | 7.26190 | |
Polar Surface Area (PSA) | 143.14000 | |
Standard InChIKey | LTSDWZTVMYZZLM-UHFFFAOYSA-N | |
Alternative InChIKey | XBRACQJIEMMORN-UHFFFAOYSA-N |
The compound's high LogP value (7.26190) indicates significant lipophilicity, suggesting poor water solubility but potentially good membrane permeability. This characteristic is often relevant for compounds designed to interact with biological systems. The relatively high polar surface area (143.14000) indicates numerous hydrogen bond acceptors and donors, which may affect the compound's ability to cross cell membranes and interact with biological targets .
Structural Analysis and Comparisons
Functional Group Analysis
The compound contains multiple functional groups that contribute to its potential chemical reactivity and biological interactions:
Functional Group | Position in Molecule | Potential Significance |
---|---|---|
Amide | Links phenyl and butanamide moieties | Hydrogen bonding, conformational rigidity |
Phenoxy | Links bulky substituents to butanamide | Contributes to lipophilicity |
Pyrazole | Core heterocycle | Provides rigid scaffold, potential binding site |
Tetrazole | Terminal ring system | Potential bioisostere for carboxylic acid |
Pyrrolidine | Substituent on pyrazole | Adds basic nitrogen, conformational features |
Sulfanyl | Bridge between heterocycles | Unique linking element, potential for specific interactions |
The specific arrangement of these functional groups creates a complex three-dimensional structure with multiple potential binding sites and interaction points .
Structural Implications for Function
The compound's structure suggests it may have been designed with specific molecular interactions in mind. The combination of rigid aromatic/heterocyclic regions with more flexible linking elements provides a balance between conformational constraint and adaptability. Such characteristics are often found in compounds designed to interact with specific biological targets such as enzymes or receptors .
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